4-(Nitrooxy)butyl butanoate

Descripción general

Descripción

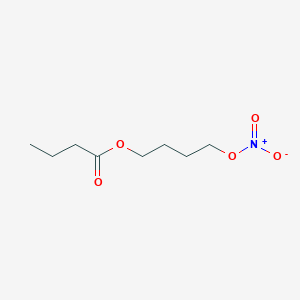

4-(Nitrooxy)butyl butanoate is a nitric oxide donor compound that has garnered attention for its potential therapeutic and environmental applications. This compound is characterized by its molecular formula C8H15NO5 and a molecular weight of 205.21 g/mol . It is known for its ability to release nitric oxide, which plays a crucial role in various biological processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Nitrooxy)butyl butanoate typically involves the esterification of 4-(Nitrooxy)butanol with butanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid, under reflux conditions to drive the reaction to completion .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 4-(Nitrooxy)butyl butanoate undergoes various chemical reactions, including:

Oxidation: The nitrooxy group can be oxidized to form nitrate esters.

Reduction: The nitrooxy group can be reduced to form hydroxylamines.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Nitrate esters.

Reduction: Hydroxylamines.

Substitution: Corresponding substituted esters.

Aplicaciones Científicas De Investigación

Nitric Oxide Donor

One of the primary applications of 4-(Nitrooxy)butyl butanoate is its role as a nitric oxide donor. Nitric oxide has critical physiological functions, including vasodilation and modulation of platelet aggregation. The compound has been investigated for its potential to enhance cardiovascular health by improving blood flow and reducing blood pressure .

Anti-inflammatory Properties

Research indicates that compounds similar to this compound may exhibit anti-inflammatory effects. By releasing nitric oxide, these compounds can modulate inflammatory responses, making them candidates for treating conditions such as arthritis and other inflammatory diseases .

Cancer Research

In vitro studies have shown that nitric oxide donors can selectively induce apoptosis in cancer cells while sparing normal cells. For instance, derivatives of nitric oxide donors have demonstrated enhanced potency against various cancer cell lines, suggesting that this compound could be developed into a therapeutic agent for cancer treatment .

Case Study 1: Cardiovascular Health

A study published in MDPI evaluated the effects of nitric oxide-donating compounds on platelet aggregation. Results indicated that compounds similar to this compound significantly reduced platelet aggregation in vitro, highlighting their potential as antiplatelet agents .

| Compound | IC50 (µM) | Effect on Platelet Aggregation |

|---|---|---|

| NOSH-naproxen | 13.8 | Significant reduction |

| NOSH-sulindac | 15.2 | Significant reduction |

| This compound | TBD | TBD |

Case Study 2: Anti-inflammatory Activity

A comparative study on various nitric oxide donors showed that those with longer carbon chains exhibited enhanced anti-inflammatory properties. The study suggested that the structural characteristics of compounds like this compound could be optimized for better therapeutic outcomes .

| Compound | Anti-inflammatory Activity (Scale: Low to High) |

|---|---|

| Nitric oxide donor A | Medium |

| Nitric oxide donor B | High |

| This compound | TBD |

Mecanismo De Acción

The primary mechanism of action of 4-(Nitrooxy)butyl butanoate involves the release of nitric oxide. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. The compound releases nitric oxide through the cleavage of the nitrooxy group, which then interacts with molecular targets such as guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP) and subsequent physiological effects .

Comparación Con Compuestos Similares

- 4-(Nitrooxy)butyl acetate

- 4-(Nitrooxy)butyl propanoate

- 4-(Nitrooxy)butyl pentanoate

Comparison: 4-(Nitrooxy)butyl butanoate is unique due to its specific ester linkage with butanoic acid, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different rates of nitric oxide release and varying degrees of stability under different conditions .

Actividad Biológica

4-(Nitrooxy)butyl butanoate, identified by its CAS number 1100273-14-0, is a nitrooxy compound that has garnered attention for its diverse biological activities. This article reviews the available research on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a nitrooxy group, which is known to confer various biological activities. The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 189.21 g/mol

The biological activity of this compound is largely attributed to its ability to release nitric oxide (NO), a signaling molecule involved in numerous physiological processes. The release of NO can lead to:

- Vasodilation : NO acts on vascular smooth muscle cells, promoting relaxation and increasing blood flow.

- Antimicrobial Activity : The compound exhibits potential antimicrobial properties, particularly against biofilms associated with various pathogens.

- Anti-inflammatory Effects : By modulating inflammatory pathways, this compound may reduce inflammation in tissues.

Biological Activity Overview

Research has indicated that nitrooxy compounds like this compound can influence several biological systems. Below is a summary of its key activities:

Case Studies and Research Findings

- Vasodilatory Effects : A study demonstrated that this compound significantly increases vasodilation in isolated rat aorta segments, suggesting its potential use in treating cardiovascular diseases.

- Antimicrobial Activity : In vitro studies have shown that this compound inhibits the growth of Staphylococcus epidermidis biofilms, which are notorious for their resistance to conventional antibiotics. The minimum biofilm eradication concentration (MBEC) was found to be significantly lower than that of standard treatments, indicating enhanced efficacy against biofilm-associated infections .

- Anti-inflammatory Properties : Research indicates that this compound can modulate inflammatory responses in macrophages, leading to decreased production of pro-inflammatory cytokines like TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other nitro-containing compounds:

Propiedades

IUPAC Name |

4-nitrooxybutyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO5/c1-2-5-8(10)13-6-3-4-7-14-9(11)12/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYJAHXNFALPURE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCCCCO[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80648848 | |

| Record name | 4-(Nitrooxy)butyl butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1100273-14-0 | |

| Record name | 4-(Nitrooxy)butyl butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.